molecular formula C11H7N5 B14494615 2-Azido-1H-perimidine CAS No. 65446-11-9

2-Azido-1H-perimidine

Cat. No.: B14494615
CAS No.: 65446-11-9
M. Wt: 209.21 g/mol
InChI Key: ZSUMVBZIMKPVKJ-UHFFFAOYSA-N
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Description

2-Azido-1H-perimidine is a nitrogen-containing heterocyclic compound that belongs to the class of perimidines. Perimidines are known for their versatile biological and material properties, making them significant in various scientific fields . The azido group in this compound introduces unique reactivity, which can be exploited in synthetic chemistry and other applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Azido-1H-perimidine typically involves the introduction of the azido group to the perimidine scaffold. One common method is the reaction of 1,8-diaminonaphthalene with azidating agents under controlled conditions. The reaction can be catalyzed by various catalysts, including metal catalysts and green catalysts like ionic liquids .

Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Techniques such as microwave irradiation, ultrasound, and grinding have been employed to enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of 2-Azido-1H-perimidine involves its reactivity with various molecular targets. The azido group can participate in cycloaddition reactions, forming stable triazole rings that can interact with biological molecules. This reactivity is exploited in bioorthogonal chemistry, where this compound can label and modify biomolecules without interfering with natural biological processes .

Comparison with Similar Compounds

Uniqueness: 2-Azido-1H-perimidine is unique due to its combination of the perimidine scaffold and the azido group, which imparts distinct reactivity and potential applications in various fields. Its ability to undergo diverse chemical reactions and form stable products makes it a valuable compound in synthetic and medicinal chemistry.

Properties

IUPAC Name

2-azido-1H-perimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7N5/c12-16-15-11-13-8-5-1-3-7-4-2-6-9(14-11)10(7)8/h1-6H,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSUMVBZIMKPVKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C1)NC(=NC3=CC=C2)N=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7N5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50793556
Record name 2-Azido-1H-perimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50793556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65446-11-9
Record name 2-Azido-1H-perimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50793556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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